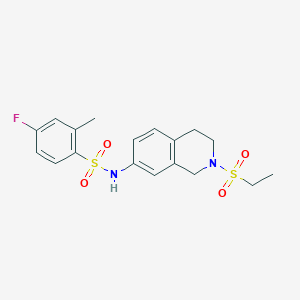

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

説明

This compound features a tetrahydroisoquinoline core substituted with an ethylsulfonyl group at position 2 and a benzenesulfonamide moiety at position 5. The benzenesulfonamide is further modified with a fluorine atom at position 4 and a methyl group at position 6.

特性

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-6-17(11-15(14)12-21)20-27(24,25)18-7-5-16(19)10-13(18)2/h4-7,10-11,20H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDZNMJSWSGYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is , with a molecular weight of approximately 366.45 g/mol. The compound features an ethylsulfonyl group and a fluoro-substituted aromatic ring, which may enhance its biological activity and solubility.

Pharmacological Profile

1. Antitumor Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit promising antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives could significantly reduce tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction.

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The unique structural elements of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide suggest potential interactions with neurotransmitter systems and neurotrophic factors, which may contribute to neuroprotection against oxidative stress and excitotoxicity.

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor in preliminary studies. Its interactions with specific molecular targets may modulate biological pathways relevant to cancer and neurodegenerative disorders. For instance, it has been suggested that the sulfonamide moiety can interact with active sites of enzymes involved in metabolic pathways, leading to altered enzyme kinetics and inhibition of tumor progression.

The mechanisms underlying the biological activity of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases (e.g., G1/S or G2/M), thereby inhibiting tumor cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting oxidative stress in cancer cells while protecting normal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Tetrahydroisoquinoline Derivatives | Demonstrated significant antitumor activity in vitro against various cancer cell lines. | |

| Ethylsulfonyl Derivatives | Showed neuroprotective effects in models of oxidative stress-induced neuronal damage. | |

| Sulfonamide Compounds | Exhibited enzyme inhibition leading to reduced tumor growth in xenograft models. |

類似化合物との比較

Structural Analogues in Sulfonamide-Triazole Hybrids

describes sulfonamide-triazole hybrids such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] . Key differences include:

- Core Structure: The target compound uses a tetrahydroisoquinoline core, while triazole derivatives rely on a 1,2,4-triazole ring.

- Substituents : Both classes feature sulfonamide groups, but triazole derivatives incorporate halogens (e.g., 2,4-difluorophenyl) and exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Synthetic Routes: Triazoles are synthesized via hydrazinecarbothioamide cyclization, whereas tetrahydroisoquinoline derivatives likely involve Friedel-Crafts or sulfonation steps .

Table 1: Physicochemical Comparison of Sulfonamide Derivatives

Sulfonamide Derivatives with Trifluoroacetyl Substituents

highlights N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, which shares the tetrahydroisoquinoline core but differs in substituents:

- Functional Groups: The trifluoroacetyl group (vs.

- Synthesis : Large-scale synthesis (100 g) involves sequential reactions with chlorosulfonic acid and cyclopropylethyl amines, contrasting with the ethylsulfonyl group’s likely introduction via sulfonation .

Sulfonylurea Herbicides

lists sulfonylurea pesticides (e.g., triflusulfuron-methyl), which share sulfonamide linkages but differ in core structures:

- Core: Triazine rings in herbicides vs. tetrahydroisoquinoline in the target compound.

- Bioactivity: Sulfonylureas inhibit acetolactate synthase in plants, whereas tetrahydroisoquinoline sulfonamides are explored for pharmacological applications (e.g., enzyme inhibition) .

Crystallographic and Conformational Analysis

examines N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide , which crystallizes as trans-dimers via C–H⋯O hydrogen bonds. Key contrasts:

- Conformation: The target compound’s tetrahydroisoquinoline core imposes rigidity, while the formyl group in ’s compound allows planar dimerization.

- Hydrogen Bonding : Dimerization in crystalline phases may influence solubility and stability, a factor critical for drug design .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and cyclization. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-sulfonylation). Optimization strategies:

- Use orthogonal protecting groups for reactive amines (e.g., Boc or Fmoc) to direct sulfonylation .

- Employ high-resolution LC-MS or HPLC to monitor intermediate purity .

- Apply Design of Experiments (DoE) to statistically optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Q. How can statistical experimental design improve the yield and reproducibility of this compound's synthesis?

- Methodological Answer : DoE (e.g., factorial or response surface designs) identifies critical parameters (e.g., reaction time, stoichiometry) and interactions. For example:

- Central Composite Design (CCD) can model nonlinear relationships between temperature (80–120°C) and yield .

- Taguchi methods reduce variability in purification steps (e.g., recrystallization solvent ratios) .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., human carbonic anhydrase II) with varying substrate concentrations (1–100 µM) to calculate IC₅₀ .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (0.1–50 µM) and positive controls (e.g., doxorubicin) .

Q. How can structural analogs be designed to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Introduce polar substituents (e.g., -OH, -COOH) at the 4-fluoro or ethylsulfonyl positions while maintaining the tetrahydroisoquinoline core .

- Perform logP calculations (e.g., XLogP3) to balance hydrophilicity and membrane permeability .

Advanced Research Questions

Q. What computational methods are effective for predicting binding modes to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXJ) to simulate interactions with sulfonamide-binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict regioselectivity in Suzuki-Miyaura couplings .

- Hammett plots correlate σ values of substituents (e.g., -F, -CH₃) with reaction rates in Pd-catalyzed aminations .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetics?

- Methodological Answer :

- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify major metabolites (e.g., CYP3A4-mediated oxidation) .

- Formulation : Develop PEGylated nanoparticles to enhance bioavailability in rodent models (e.g., 10 mg/kg IV vs. oral administration) .

Q. How can crystallographic data validate molecular geometry and intermolecular interactions?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., S–N–C) and hydrogen-bonding networks (e.g., C–H⋯O) with <0.05 Å resolution .

- Compare experimental data with Cambridge Structural Database (CSD) entries of analogous sulfonamides .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。